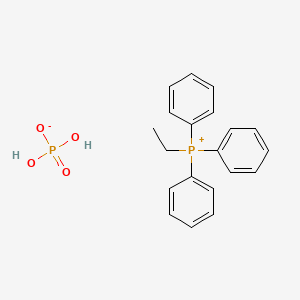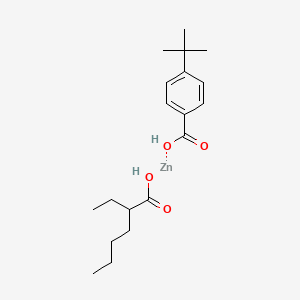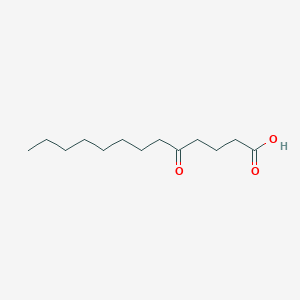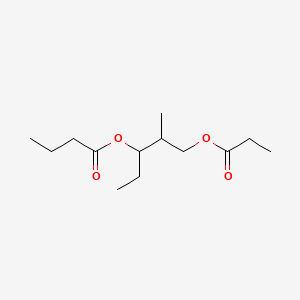
Octahydro-4,7-methano-1H-indene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-4,7-methano-1H-indene-5,6-diol is a chemical compound with the molecular formula C10H16O2. It is a derivative of indene, characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4,7-methano-1H-indene-5,6-diol typically involves the hydrogenation of indene derivatives under specific conditions. The process often requires the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the indene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-4,7-methano-1H-indene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Octahydro-4,7-methano-1H-indene-5,6-diol finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Octahydro-4,7-methano-1H-indene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its tricyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
- Tricyclo[5.2.1.02,6]decane
- Hexahydro-4,7-methanoindan
Uniqueness
Octahydro-4,7-methano-1H-indene-5,6-diol stands out due to its specific hydroxyl functional groups, which impart unique reactivity and interaction capabilities. Its tricyclic structure also provides distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94096-31-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-8,9-diol |
InChI |
InChI=1S/C10H16O2/c11-9-7-4-8(10(9)12)6-3-1-2-5(6)7/h5-12H,1-4H2 |
Clé InChI |
CLWQLUWAOVYNOY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2C(C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


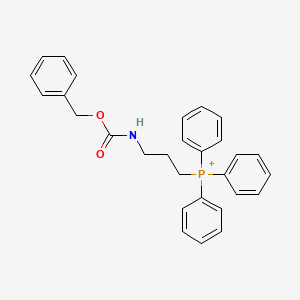
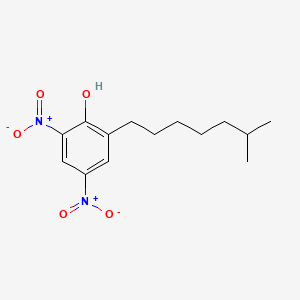
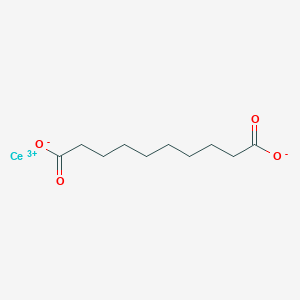
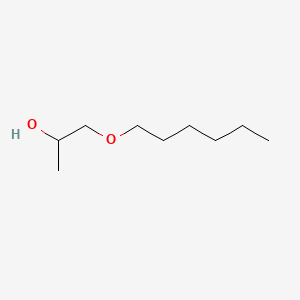
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)


